Trisodium 3-((4-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonate
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Overview
Description
Trisodium 3-((4-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonate is a complex organic compound. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications. The compound’s structure includes multiple functional groups, making it versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 3-((4-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonate involves multiple steps. The initial step typically includes the formation of the azo compound through a diazotization reaction, followed by coupling with a naphthalene derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Trisodium 3-((4-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can produce aromatic amines.
Scientific Research Applications
Trisodium 3-((4-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, plastics, and other materials due to its stability and vibrant color.
Mechanism of Action
The mechanism by which Trisodium 3-((4-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonate exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific proteins and enzymes, altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-((4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-5-methoxy-2-methylbenzenesulfonate
- Trisodium 3-((4-((4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)-5-methoxyphenyl)azo)naphthalene-1,5-disulphonate
Uniqueness
Trisodium 3-((4-((4-chloro-6-(phenyl(sulphonatomethyl)amino)-1,3,5-triazin-2-yl)amino)-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonate is unique due to its specific functional groups and structural configuration. These features contribute to its stability, reactivity, and versatility in various applications, distinguishing it from similar compounds.
Properties
CAS No. |
25904-59-0 |
---|---|
Molecular Formula |
C28H21ClN7Na3O10S3 |
Molecular Weight |
816.1 g/mol |
IUPAC Name |
trisodium;3-[[4-[[4-chloro-6-[N-(sulfonatomethyl)anilino]-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C28H24ClN7O10S3.3Na/c1-16-11-22(30-27-31-26(29)32-28(33-27)36(15-47(37,38)39)18-7-4-3-5-8-18)23(46-2)14-21(16)35-34-17-12-20-19(25(13-17)49(43,44)45)9-6-10-24(20)48(40,41)42;;;/h3-14H,15H2,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,30,31,32,33);;;/q;3*+1/p-3 |
InChI Key |
HHEHNPKXBAGJBB-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])OC)NC4=NC(=NC(=N4)Cl)N(CS(=O)(=O)[O-])C5=CC=CC=C5.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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